1h-Naphtho[1,8-de][1,2,3]triazin-1-amine
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Overview
Description
1H-Naphtho[1,8-de][1,2,3]triazin-1-amine is a heterocyclic compound with the molecular formula C10H8N4. It is characterized by a fused ring system that includes a naphthalene ring and a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[1,8-de][1,2,3]triazin-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with triazine precursors in the presence of catalysts. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho[1,8-de][1,2,3]triazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Naphtho[1,8-de][1,2,3]triazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphtho[1,8-de][1,2,3]triazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1H-Naphtho[1,8-de][1,2,3]triazine: This compound shares a similar core structure but lacks the amine group, leading to different chemical properties and reactivity.
1H-Naphtho[1,8-de][1,2,3]triazole: Another related compound with a triazole ring instead of a triazine ring, resulting in distinct biological activities.
Uniqueness: 1H-Naphtho[1,8-de][1,2,3]triazin-1-amine is unique due to its specific ring structure and the presence of an amine group, which imparts unique reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2112-99-4 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaen-2-amine |
InChI |
InChI=1S/C10H8N4/c11-14-9-6-2-4-7-3-1-5-8(10(7)9)12-13-14/h1-6H,11H2 |
InChI Key |
GTIKCUOEXAKRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=NN(C3=CC=C2)N |
Origin of Product |
United States |
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